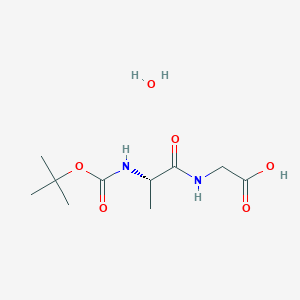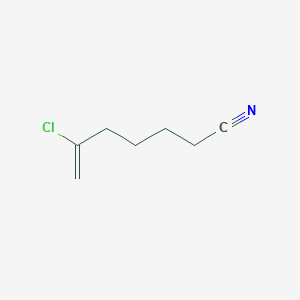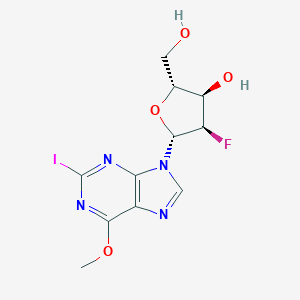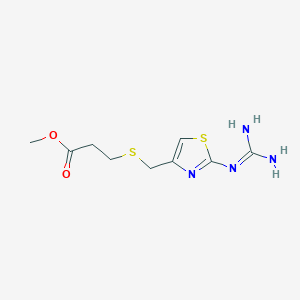
Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate
Descripción general
Descripción
“Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate” is a chemical compound with the molecular formula C9H14N4O2S2. It is related to the thiazole group of compounds, which have been found to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular weight of the compound is 274.4 g/mol.Aplicaciones Científicas De Investigación
Pharmaceutical Quality Control
Famotidine impurity J [EP]: is used in the quality control of pharmaceuticals. A reversed-phase high-performance liquid chromatographic method has been developed to determine famotidine and its impurities in pharmaceutical formulations . This ensures the safety and efficacy of medications containing famotidine by detecting and quantifying impurities that may arise during manufacturing and storage.
Analytical Method Development
The compound serves as a standard in the development of analytical methods. Its presence and concentration can be determined using various chromatographic techniques, which are essential for the validation of analytical methods in drug analysis .
Drug Stability Studies
In drug stability studies, Famotidine impurity J [EP] is monitored to understand the degradation pathways of famotidine under different environmental conditions. This helps in predicting the shelf life of the drug and in designing appropriate storage conditions .
Pharmacological Research
As an impurity of famotidine, this compound can be used in pharmacological research to study the effects of impurities on the pharmacodynamics and pharmacokinetics of famotidine. This research can provide insights into the safety profile of the drug .
Synthesis of Related Compounds
Famotidine impurity J [EP]: can be a precursor or intermediate in the synthesis of related compounds. Researchers can modify its structure to synthesize new compounds with potential therapeutic effects .
Toxicological Studies
This compound can be used in toxicological studies to assess the toxicity of famotidine impurities. Understanding the toxicological profile is crucial for evaluating the risk-benefit ratio of famotidine-containing medications .
Environmental Impact Assessment
The environmental impact of pharmaceutical impurities is an emerging field of studyFamotidine impurity J [EP] can be investigated for its environmental fate, persistence, and potential effects on ecosystems .
Educational Purposes
In academic settings, Famotidine impurity J [EP] can be used for educational purposes, such as teaching students about drug impurities, their identification, and their significance in pharmaceutical sciences .
Direcciones Futuras
Thiazole derivatives, including “Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate”, may continue to be a focus of research due to their diverse biological activities . Future research may focus on developing new compounds with this scaffold, with the aim of achieving these biological effects with fewer side effects .
Mecanismo De Acción
Target of Action
Famotidine Impurity J [EP], also known as Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate or UNII-CE161F8RV7, is a derivative of Famotidine . Famotidine is a histamine H2 receptor antagonist . The primary target of this compound is the H2 receptor , which plays a crucial role in the regulation of gastric acid secretion .
Mode of Action
Famotidine Impurity J [EP] likely shares a similar mode of action with Famotidine. It works by competitively inhibiting the H2 receptor, thereby reducing gastric acid secretion . This compound is highly selective for the H2 receptor .
Biochemical Pathways
The inhibition of the H2 receptor by Famotidine Impurity J [EP] affects the biochemical pathway of gastric acid production. By blocking the H2 receptor, this compound prevents the binding of histamine, a key regulator of gastric acid secretion . This results in a decrease in gastric acid production and secretion .
Pharmacokinetics
The onset of action is within one hour, and the peak effect is reached within 1-3 hours .
Result of Action
The primary result of the action of Famotidine Impurity J [EP] is the reduction of gastric acid secretion. This can help in the management of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Propiedades
IUPAC Name |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11/h5H,2-4H2,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNICMKLBBRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CSC(=N1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227645 | |
| Record name | Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate | |
CAS RN |
76824-14-1 | |
| Record name | Famotidine impurity J [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFANYL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE161F8RV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




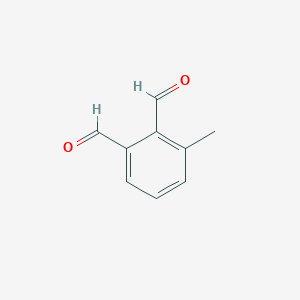

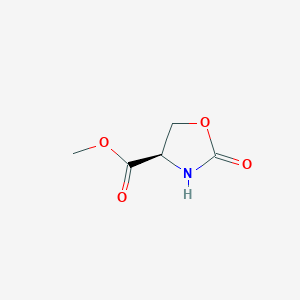
![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)





